molecular formula C8H18N2O2 B3035293 2-Methyl-2-nitrosopropane dimer CAS No. 31107-20-7

2-Methyl-2-nitrosopropane dimer

Cat. No. B3035293
CAS RN: 31107-20-7
M. Wt: 174.24
InChI Key: PKKJRWITDTTZCL-UHFFFAOYSA-N
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Description

2-Methyl-2-nitrosopropane dimer, also known as Nitroso-t-butane, is an organic compound with the formula [(CH3)3CNO]2 . The freshly distilled compound is a blue volatile liquid . Like other nitroso compounds, it features a bent C-N=O linkage . Upon standing at room temperature, the blue liquid converts to the colorless solid that is the dimer . In solution, this dimer quickly reverts to the blue monomer .


Synthesis Analysis

2-Methyl-2-nitrosopropane dimer can be produced from the reaction of methyl chloride with sodium nitrite in sulfuric acid . The byproduct from this reaction is the dimer 2-methyl-2-nitrosopropane . Another way is to heat chloroform with sodium nitrite in dry sodium sulfate solution at 150 ℃ for 8 hours .


Molecular Structure Analysis

The crystal structure of the dimer of 2-methyl-2-nitrosopropane has been established by X-ray diffraction studies . The crystals are monoclinic, space group 2/, with unit-cell constants .


Chemical Reactions Analysis

Photodissociation of 2-methyl-2-nitropropane at 193 and 248nm leads to the formation of OH fragment and electronically excited NO2 . Hydrolysis reaction of 2-methyl-2-nitropropane in the presence of platinum-alumina catalyst yields N2O .


Physical And Chemical Properties Analysis

2-Methyl-2-nitrosopropane dimer is a white to very slightly blue crystalline powder . It has a molecular weight of 174.24 g/mol . The melting point is 74-75 °C .

Scientific Research Applications

Electron Spin Resonance (ESR) Studies

2-Methyl-2-nitrosopropane dimer is widely used as a spin trapping reagent in ESR studies. This compound traps unstable free radicals to form stable paramagnetic nitroxide radicals, which can then be detected and analyzed using ESR spectroscopy. This application is particularly useful for studying carbon-centered tyrosyl radicals .

Free Radical Detection

In addition to ESR studies, 2-Methyl-2-nitrosopropane dimer is employed in various experiments to detect free radicals. Its ability to form stable nitroxide radicals makes it an excellent tool for identifying and quantifying free radicals in different chemical and biological systems .

Synthesis of Air-Stable π-Radicals

This compound is also used in the synthesis of air-stable π-radicals. These radicals are important in the study of organic electronics and materials science, where stability under ambient conditions is crucial for practical applications .

Spin Labeling in Biological Systems

2-Methyl-2-nitrosopropane dimer is utilized in spin labeling techniques to study the structure and dynamics of biological macromolecules. By attaching this spin label to specific sites on proteins or nucleic acids, researchers can gain insights into their conformational changes and interactions .

Chemical Kinetics Studies

The compound is used in chemical kinetics studies to investigate the rates of radical reactions. By trapping transient radicals, researchers can measure reaction rates and understand the mechanisms of radical-mediated processes .

Environmental Monitoring

In environmental science, 2-Methyl-2-nitrosopropane dimer is used to monitor the presence of free radicals in various environmental samples. This application is important for studying the impact of pollutants and other environmental factors on radical formation and stability .

Material Science Research

The compound is employed in material science research to study the properties of radical-containing materials. This includes the development of new materials with unique electronic, magnetic, or optical properties .

Pharmaceutical Research

In pharmaceutical research, 2-Methyl-2-nitrosopropane dimer is used to investigate the role of free radicals in drug action and metabolism. This can help in the design of drugs that target radical-mediated pathways or in the development of antioxidants .

Safety and Hazards

2-Methyl-2-nitrosopropane dimer may cause eye and skin irritation . It may also cause respiratory and digestive tract irritation . The toxicological properties of this material have not been fully investigated . It is recommended to use proper personal protective equipment and ensure adequate ventilation when handling this compound .

Mechanism of Action

Target of Action

The primary target of the 2-Methyl-2-nitrosopropane dimer, also known as di-tert-butyl nitroxide (DTBN), is unstable free radicals . Free radicals are atoms, molecules, or ions with unpaired electrons, which makes them highly reactive. DTBN is particularly useful for trapping carbon-centered tyrosyl radicals .

Mode of Action

DTBN acts as a spin trap , a molecule that forms adducts with unstable free radicals to form more stable paramagnetic nitroxide radicals . This trapping of free radicals allows them to be detected and analyzed by electron spin resonance spectroscopy .

Pharmacokinetics

Like other nitroso compounds, it features a bent c-n=o linkage . It is a blue liquid that converts to a colorless solid (the dimer) upon standing at room temperature . In solution, this dimer quickly reverts to the blue monomer . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The primary result of DTBN’s action is the formation of stable paramagnetic nitroxide radicals from unstable free radicals . This allows for the detection and analysis of free radicals, which are often involved in harmful processes such as oxidative stress and cellular damage. By trapping these radicals, DTBN may help mitigate their harmful effects.

Action Environment

The action of DTBN can be influenced by environmental factors. For instance, the conversion of DTBN from a blue liquid to a colorless solid (the dimer) and back to a blue monomer occurs at room temperature Additionally, the reaction of DTBN with free radicals to form stable nitroxide radicals can be influenced by the presence of other molecules and the pH of the environment

properties

IUPAC Name

2-methyl-2-nitrosopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9NO/c2*1-4(2,3)5-6/h2*1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKJRWITDTTZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=O.CC(C)(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-nitrosopropane dimer

CAS RN

6841-96-9
Record name 2-Methyl-2-nitrosopropane Dimer
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-Methyl-2-nitrosopropane dimer function as a spin trap in studying radical damage to DNA?

A1: 2-Methyl-2-nitrosopropane dimer (MNP) captures short-lived free radicals generated during reactions, forming more stable radical adducts detectable by EPR spectroscopy []. In DNA damage studies, MNP helps identify the radical species formed when hydroxyl radicals (˙OH) react with DNA []. For instance, MNP revealed that the primary site of ˙OH attack in pyrimidine nucleosides and nucleotides is the C5–C6 double bond of the base []. Moreover, MNP helped demonstrate radical transfer from the initial base radical to the sugar-phosphate backbone in both ribose and deoxyribose purines [].

Q2: Are there any challenges in using 2-Methyl-2-nitrosopropane dimer for electrochemical detection of hydroxyl radicals?

A3: While 2-Methyl-2-nitrosopropane dimer is a widely used spin trap for hydroxyl radical detection, electrochemical applications present unique challenges []. One major issue is that the electrochemical oxidation of MNP can occur at potentials lower than that required for water oxidation []. This leads to the formation of the same spin trap-OH• adduct, making it difficult to distinguish between radicals generated from water oxidation and those formed by direct MNP oxidation []. This overlap complicates accurate quantification of electrochemically generated hydroxyl radicals using MNP and EPR.

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